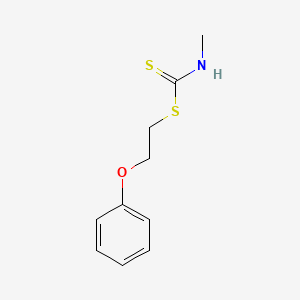
2-phenoxyethyl N-methylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl N-methylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates It is characterized by the presence of a phenoxyethyl group attached to a N-methylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxyethyl N-methylcarbamodithioate typically involves the reaction of 2-phenoxyethanol with N-methylcarbamodithioic acid. The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to around 90°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl N-methylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl N-methylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-phenoxyethyl N-methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt essential biochemical pathways, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxyethyl N-(4-ethoxyphenyl)carbamate
- 2-Phenoxyethyl N-(2-methyl-5-nitrophenyl)carbamate
- Phenoxyethyl piperidine derivatives
Uniqueness
2-Phenoxyethyl N-methylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications .
Propiedades
Número CAS |
383894-64-2 |
|---|---|
Fórmula molecular |
C10H13NOS2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
2-phenoxyethyl N-methylcarbamodithioate |
InChI |
InChI=1S/C10H13NOS2/c1-11-10(13)14-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,13) |
Clave InChI |
QNSQVNLKRRVQPK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)SCCOC1=CC=CC=C1 |
Solubilidad |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


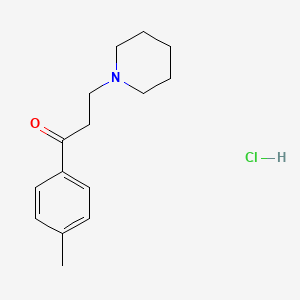
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
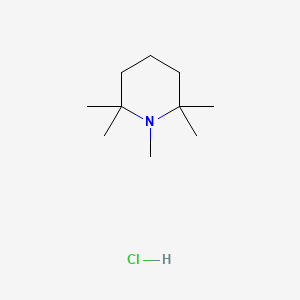
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
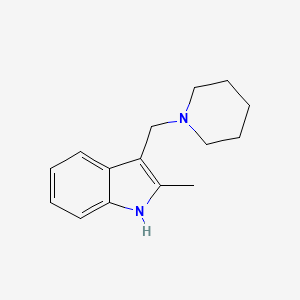
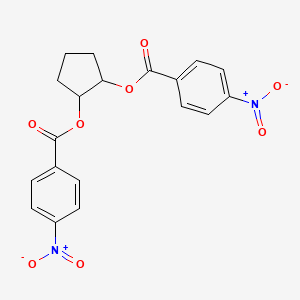
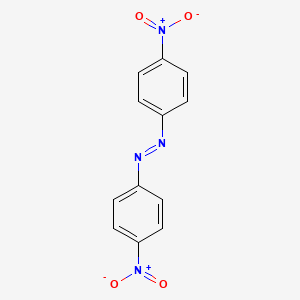
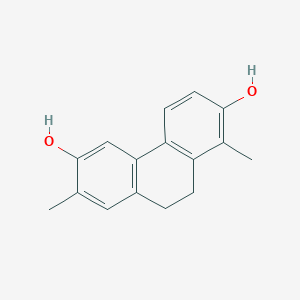
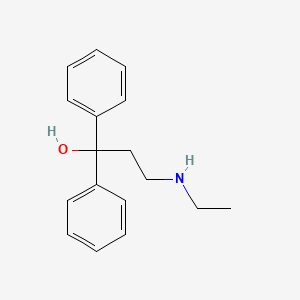
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
